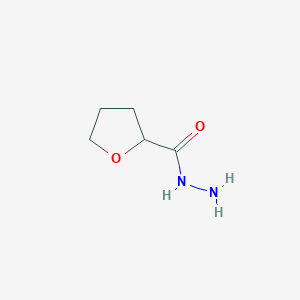

Tetrahydrofuran-2-carbohydrazide

Description

Contextual Significance of Tetrahydrofuran (B95107) Ring Systems in Organic Chemistry

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of medicinal importance. wisdomlib.orgacs.org Its prevalence stems from its unique stereochemical and electronic properties. The THF ring is a polar, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. labproinc.comwikipedia.org This versatility makes it a valuable solvent and reaction medium in both laboratory and industrial settings, including in the pharmaceutical industry. labproinc.comchinafuran.com

In the realm of natural products, the THF moiety is found in complex molecules such as acetogenins, lignans, and polyketides, which are known for their potent biological activities. labproinc.comnih.gov The stereochemistry of the THF ring within these molecules is often crucial for their biological function. wisdomlib.org The development of synthetic methodologies to construct substituted tetrahydrofuran rings with high stereocontrol is an active area of research in organic chemistry. acs.orgorganic-chemistry.org These methods provide access to novel building blocks for the synthesis of complex natural products and their analogues. researchgate.nettamu.edu The incorporation of the THF scaffold into drug candidates is a strategy employed to enhance their pharmacological profiles. For instance, the THF ring is a key component in several HIV protease inhibitors, such as amprenavir (B1666020) and darunavir. nih.gov

The Carbohydrazide (B1668358) Moiety: A Versatile Functional Group in Synthetic Design

The carbohydrazide functional group, -C(O)NHNH2, is a highly reactive and versatile building block in synthetic organic chemistry. chemicalbook.com Carbohydrazides and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and herbicidal properties. chemicalbook.com This wide range of bioactivities has spurred significant interest in the synthesis and evaluation of novel carbohydrazide-containing compounds.

The reactivity of the carbohydrazide moiety allows for its facile conversion into various other functional groups and heterocyclic systems. It serves as a key precursor for the synthesis of hydrazones, Schiff bases, and coordination compounds. chemicalbook.com These derivatives are not only important in medicinal chemistry but also find applications in materials science, such as in the development of energetic materials and in improving the performance of solar cells. chemicalbook.com The ability of the carbohydrazide group to coordinate with metal ions has also been exploited in the design of novel catalysts and functional materials. atamankimya.com

Research Landscape and Scholarly Importance of Tetrahydrofuran-2-carbohydrazide

While direct research on this compound is limited, its structure suggests significant potential as a scaffold in medicinal and agrochemical research. The combination of the biologically relevant tetrahydrofuran ring with the versatile carbohydrazide functional group could lead to the discovery of novel compounds with interesting pharmacological or biological properties.

The carbohydrazide moiety can be readily derivatized to generate a library of compounds for biological screening. For example, condensation with various aldehydes and ketones would yield a series of hydrazones, a class of compounds known for their diverse biological activities. Furthermore, the tetrahydrofuran ring could influence the pharmacokinetic properties of these derivatives, such as solubility and metabolic stability.

The scholarly importance of this compound lies in its potential as a novel building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a cyclic ether and a reactive hydrazide, makes it an attractive starting material for the construction of diverse heterocyclic systems. Future research focused on the synthesis, characterization, and derivatization of this compound is warranted to explore its full potential in various areas of chemical science.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59293-11-7 | calpaclab.com |

| Molecular Formula | C5H10N2O2 | calpaclab.com |

| Molecular Weight | 130.14 g/mol | calpaclab.com |

Structure

3D Structure

Properties

IUPAC Name |

oxolane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGRORFWHFVNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332836 | |

| Record name | tetrahydrofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-11-7 | |

| Record name | tetrahydrofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of Tetrahydrofuran 2 Carbohydrazide

Condensation Reactions of the Hydrazide Functionality

The hydrazide moiety (-CONHNH2) of tetrahydrofuran-2-carbohydrazide is a key functional group that readily undergoes condensation reactions with carbonyl compounds. This reactivity is fundamental to the formation of larger, more complex molecular architectures.

Formation of N'-Substituted Hydrazones (Schiff Bases)

The reaction of this compound with aldehydes and ketones results in the formation of N'-substituted hydrazones, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. nih.govresearchgate.net The general structure of these hydrazones incorporates the active moiety -NH-N=CH-. nih.gov

The formation of these Schiff bases is a versatile method for introducing a wide range of substituents, depending on the structure of the aldehyde or ketone used. This allows for the tuning of the steric and electronic properties of the resulting molecule. The synthesis of these hydrazones can often be achieved under mild, solvent-free conditions, for instance, through mechanochemical methods like ball-milling, which can provide quantitative yields. researchgate.net

Reactivity with Diverse Aldehydes and Ketones

This compound exhibits broad reactivity with a diverse array of aldehydes and ketones, leading to a wide variety of hydrazone derivatives. The reaction is not limited to simple aliphatic or aromatic aldehydes but can also be carried out with more complex carbonyl compounds. For instance, condensation with various aromatic aldehydes can be achieved to synthesize a series of N-acylhydrazones. nih.gov The reaction progress can be conveniently monitored by techniques like thin-layer chromatography (TLC), and the structures of the resulting products are typically confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

The table below provides examples of the types of aldehydes and ketones that can be reacted with hydrazides to form hydrazones, illustrating the versatility of this reaction.

| Carbonyl Compound Type | Example | Resulting Hydrazone Type |

| Aromatic Aldehyde | Benzaldehyde | (E)-N'-benzylidenethis compound |

| Heterocyclic Aldehyde | 2-Pyridinecarboxaldehyde | N'-(pyridin-2-ylmethylene)this compound |

| Aliphatic Ketone | Acetone | N'-(propan-2-ylidene)this compound |

| Cyclic Ketone | Cyclohexanone | N'-(cyclohexylidene)this compound |

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazide functionality of this compound is a key precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve the initial formation of an intermediate, such as a hydrazone, which then undergoes intramolecular cyclization to form a stable heterocyclic ring.

Synthesis of Triazole Derivatives from this compound

1,2,4-Triazoles are an important class of heterocyclic compounds that can be synthesized from this compound. chemistryjournal.net A common synthetic route involves the reaction of the carbohydrazide (B1668358) with an appropriate reagent to form an open-chain intermediate, which is then cyclized. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbazate salt, which upon treatment with hydrazine (B178648) hydrate, cyclizes to form a 4-amino-5-mercapto-1,2,4-triazole derivative. raco.cat Another approach involves the reaction of the hydrazide with isothiocyanates to yield thiosemicarbazide (B42300) derivatives, which can then be cyclized under acidic or basic conditions. nih.gov

Formation of Oxadiazole Structures

This compound can also serve as a starting material for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazones derived from the carbohydrazide. nih.govdergipark.org.tr This can be achieved by treating the N-acylhydrazone with a dehydrating agent, such as phosphorus oxychloride or acetic anhydride. nih.gov Another method involves the oxidative cyclization of hydrazones using a suitable oxidizing agent. researchgate.net

The synthesis of 2-(chloromethyl)-5-(substituted)-1,3,4-oxadiazoles can be achieved by refluxing the corresponding hydrazide with chloroacetic acid in the presence of phosphorus oxychloride. dergipark.org.tr

Cyclocondensation to Thiazolidinone Frameworks

The formation of thiazolidinone frameworks from this compound typically proceeds through a multi-component reaction involving an aldehyde and a mercaptoacetic acid derivative. The initial step is the formation of a hydrazone (Schiff base) from the reaction of this compound with an aldehyde. This intermediate then undergoes cyclocondensation with a compound containing a thiol group, such as thioglycolic acid. nih.gov

The mechanism involves the nucleophilic attack of the sulfur atom of the mercaptoacetic acid on the imine carbon of the hydrazone, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone (B1220212) ring. nih.gov This reaction provides a versatile route to a variety of substituted thiazolidinone derivatives.

The table below summarizes the heterocyclic systems that can be synthesized from this compound and the general reaction types involved.

| Heterocyclic System | General Reaction Type | Key Reagents |

| 1,2,4-Triazole | Cyclization | Carbon disulfide, hydrazine hydrate, isothiocyanates raco.catnih.gov |

| 1,3,4-Oxadiazole | Cyclodehydration/Oxidative Cyclization | Aldehydes, dehydrating agents (e.g., POCl₃), oxidizing agents nih.govdergipark.org.trresearchgate.net |

| 4-Thiazolidinone | Cyclocondensation | Aldehydes, mercaptoacetic acid nih.gov |

Other Heterocyclic Annulations

The carbohydrazide moiety of this compound serves as a versatile building block for the construction of various fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the tetrahydrofuran (B95107) core.

One common strategy involves the reaction of the hydrazide with bifunctional reagents. For instance, reaction with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) or pyrazolone-fused tetrahydrofurans. The initial condensation between the hydrazide and one of the carbonyl groups is followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic product.

Furthermore, cycloaddition reactions represent another powerful tool for heterocyclic annulation. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of carbohydrazides suggests potential for participation in [4+2] and other cycloaddition reactions. youtube.comnih.gov For example, conversion of the hydrazide to a suitable diene or dienophile could enable Diels-Alder type reactions to construct six-membered heterocyclic rings fused to the tetrahydrofuran scaffold. The feasibility and outcome of such reactions would be influenced by the specific reaction conditions and the nature of the reacting partner. youtube.com

The synthesis of N-fused heterocycles is another area of interest, often driven by the desire to create complex molecular architectures. nih.gov Methodologies involving acyl transfer and subsequent annulation have been developed for the synthesis of various N-fused heterocyclic systems. nih.gov These strategies, while not directly reported with this compound, provide a conceptual framework for its potential derivatization.

The following table summarizes potential heterocyclic annulation reactions starting from this compound based on the general reactivity of carbohydrazides.

| Reagent | Resulting Fused Heterocycle | Reaction Type |

| β-Ketoester | Pyrazolone-fused tetrahydrofuran | Condensation/Cyclization |

| 1,3-Diketone | Pyrazole-fused tetrahydrofuran | Condensation/Cyclization |

| α,β-Unsaturated Ketone | Pyrazoline-fused tetrahydrofuran | Michael Addition/Cyclization |

| Isothiocyanate | Thiadiazole-fused tetrahydrofuran | Addition/Cyclization |

Further Chemical Transformations and Functional Group Interconversions

This compound possesses distinct nucleophilic and electrophilic centers, which dictate its chemical reactivity. The primary nucleophilic sites are the nitrogen atoms of the hydrazide group (-NHNH2). The terminal amino group is generally more nucleophilic than the amide nitrogen due to lesser delocalization of its lone pair of electrons. This makes the terminal nitrogen the primary site of attack for various electrophiles.

Reactions with electrophiles such as acyl chlorides, anhydrides, and isocyanates readily occur at the terminal amino group to form N,N'-diacylhydrazines or carbamoyl (B1232498) derivatives, respectively. Alkylation reactions with alkyl halides can also occur at the nitrogen atoms, although the conditions need to be carefully controlled to avoid over-alkylation.

The carbonyl carbon of the hydrazide group is the primary electrophilic site. It is susceptible to attack by strong nucleophiles, although it is generally less reactive than the carbonyl carbon of a corresponding ester or acid chloride. Reactions with organometallic reagents like Grignard or organolithium reagents could potentially lead to the formation of tertiary alcohols after reductive workup, but such transformations are not commonly reported for carbohydrazides and may be complicated by the acidic N-H protons.

The tetrahydrofuran ring itself contains an ether oxygen atom with lone pairs of electrons, making it a potential Lewis basic site for coordination with Lewis acids. However, this is generally a weaker interaction compared to the nucleophilicity of the hydrazide moiety. The C-H bonds on the tetrahydrofuran ring are generally unreactive, although under specific conditions, such as with strong bases or radical initiators, they could potentially be functionalized. d-nb.info The reactivity of the tetrahydrofuran ring can also be influenced by adjacent functional groups that can stabilize intermediates. nih.gov

The table below outlines the key nucleophilic and electrophilic sites within this compound and their potential reactions.

| Site | Type | Potential Reactions |

| Terminal -NH2 group | Nucleophilic | Acylation, Alkylation, Condensation with aldehydes/ketones |

| Amide -NH- group | Nucleophilic (less so) | Acylation (under forcing conditions) |

| Carbonyl Carbon | Electrophilic | Nucleophilic attack by strong nucleophiles |

| Ether Oxygen | Lewis Basic | Coordination with Lewis acids |

Building upon the fundamental reactivity of this compound, more advanced derivatization strategies can be employed to generate molecules with significantly increased structural complexity. These methods often involve multi-step sequences or multicomponent reactions.

One approach is to utilize the initial derivatives of the carbohydrazide for further transformations. For instance, the N-acyl derivatives can be subjected to cyclization reactions to form various five- or six-membered heterocycles. The specific outcome depends on the nature of the acyl group and the cyclization conditions employed.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single synthetic operation. This compound, with its multiple reactive sites, is a promising candidate for participation in MCRs. For example, a Ugi-type reaction involving the carbohydrazide, an aldehyde or ketone, an isocyanide, and a suitable acid component could potentially lead to the formation of highly functionalized and structurally diverse products.

Another strategy for enhancing structural complexity is through the introduction of chiral centers and the control of stereochemistry. The tetrahydrofuran ring in this compound is often chiral, and its stereochemistry can influence the stereochemical outcome of subsequent reactions. Diastereoselective reactions can be designed by taking advantage of the inherent chirality of the starting material. Furthermore, the use of chiral auxiliaries or catalysts can enable the enantioselective synthesis of specific stereoisomers.

The development of advanced derivatization protocols often involves the use of modern synthetic methodologies, such as transition-metal catalysis, to achieve transformations that are not possible with classical methods. nih.gov For example, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or vinyl groups onto a suitably functionalized derivative of this compound.

The following table provides examples of advanced derivatization strategies that could be applied to this compound.

| Strategy | Description | Potential Outcome |

| Sequential Reactions | Stepwise functionalization and cyclization of the carbohydrazide. | Fused or spirocyclic heterocyclic systems. |

| Multicomponent Reactions | One-pot reaction involving three or more starting materials. | Highly functionalized, complex acyclic or heterocyclic structures. |

| Stereoselective Synthesis | Utilization of inherent chirality or chiral catalysts to control stereochemistry. | Enantiomerically pure or enriched complex molecules. |

| Transition-Metal Catalysis | Employment of metal catalysts to facilitate novel bond formations. | Arylated, vinylated, or otherwise functionalized complex derivatives. |

Advanced Spectroscopic and Structural Characterization of Tetrahydrofuran 2 Carbohydrazide Systems

Vibrational Spectroscopy for Functional Group Identification (IR)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in Tetrahydrofuran-2-carbohydrazide. The IR spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule.

Key vibrational frequencies for the related compound, Furan-2-carbohydrazide, have been identified. chemicalbook.com For this compound, characteristic peaks would be expected for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the C-O-C stretching of the tetrahydrofuran (B95107) ring. researchgate.net In studies of similar compounds, the N-H and C=O vibrational bands have been observed to undergo shifts due to intermolecular hydrogen bonding. manchester.ac.uk Specifically, C-H stretching vibrations typical for aliphatic CH2-groups are observed in the range of 2880-3000 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for Related Furan (B31954) and Tetrahydrofuran Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Hydrazide) | Stretching | 3200-3400 | chemicalbook.com |

| C-H (Aliphatic) | Stretching | 2880-3000 | researchgate.net |

| C=O (Amide I) | Stretching | 1640-1680 | manchester.ac.uk |

| N-H (Amide II) | Bending | 1520-1570 | manchester.ac.uk |

| C-O-C (Ether) | Stretching | 1050-1150 | researchgate.net |

This table presents typical ranges and may vary slightly based on the specific molecular environment and sample state.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its structural integrity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to determine the number of different types of protons and their neighboring environments. In derivatives of Furan-2-carbohydrazide, the proton signals for the furan ring, the NH of the hydrazide, and any aromatic substituents are clearly distinguishable. rsc.org For this compound, one would expect to see signals corresponding to the protons on the tetrahydrofuran ring and the hydrazide group. The chemical shifts and coupling patterns of the tetrahydrofuran protons are particularly informative about the ring's conformation. researchgate.netresearchgate.net The protons on the carbon adjacent to the ether oxygen (C5) are typically shifted downfield compared to the other ring protons. researchgate.netresearchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Tetrahydrofuran-based Structures

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| H-2 (THF ring) | ~4.0 - 4.2 | m | researchgate.netresearchgate.net |

| H-3, H-4 (THF ring) | ~1.8 - 2.0 | m | researchgate.netresearchgate.net |

| H-5 (THF ring) | ~3.7 - 3.9 | m | researchgate.netresearchgate.net |

| -NH- (Hydrazide) | Variable | s | rsc.org |

| -NH₂ (Hydrazide) | Variable | s | rsc.org |

Note: Chemical shifts are dependent on the solvent and specific derivative structure. 'm' denotes a multiplet and 's' denotes a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. In related structures, the carbonyl carbon of the hydrazide group typically appears significantly downfield. rsc.org The carbon atoms of the tetrahydrofuran ring can also be assigned based on their chemical environment, with the carbons adjacent to the oxygen atom (C2 and C5) appearing at a lower field than the other two carbons (C3 and C4). chemicalbook.com

Table 3: Representative ¹³C NMR Chemical Shifts for Tetrahydrofuran-based Structures

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O (Carbonyl) | ~160 - 170 | rsc.org |

| C-2 (THF ring) | ~68 | chemicalbook.com |

| C-5 (THF ring) | ~68 | chemicalbook.com |

| C-3 (THF ring) | ~26 | chemicalbook.com |

| C-4 (THF ring) | ~26 | chemicalbook.com |

Note: Chemical shifts are dependent on the solvent and specific derivative structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound like this compound. For instance, the synthesis of various tetrahydrofuran derivatives has been confirmed using HRMS to match the experimentally determined mass with the calculated exact mass. diva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for identifying and quantifying specific compounds. In the context of carbohydrazide (B1668358) derivatives, LC-MS can be used to monitor reaction progress, assess product purity, and identify any byproducts. rsc.org The application of LC-MS is also valuable in studying the stability and degradation of such compounds under various conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique would provide invaluable insights into its molecular conformation and how the molecules pack together in the solid state.

Crystal Packing and Molecular Conformation Analysis

The crystal structure of a carbohydrazide derivative, for instance, reveals how individual molecules are arranged in the crystal lattice. This packing is governed by a combination of steric effects and intermolecular forces. The conformation of the tetrahydrofuran ring, which typically adopts an envelope or twist conformation, and the orientation of the carbohydrazide side chain would be precisely determined.

Analysis of related structures, such as 2-carboxybenzaldehyde (B143210) furan-2-carbohydrazide, has shown how aroylhydrazone moieties can lead to specific packing arrangements, often influenced by the presence of solvent molecules within the crystal lattice. researchgate.net For this compound, the flexible THF ring and the polar carbohydrazide group would likely lead to a complex and stable packing arrangement.

Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

The carbohydrazide group (-CONHNH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). Therefore, extensive intermolecular hydrogen bonding is expected to be a dominant feature in the crystal structure of this compound. These interactions play a crucial role in stabilizing the crystal lattice.

In the solid state, these hydrogen bonds would likely form networks, connecting adjacent molecules. For example, studies on other molecules with similar functional groups have identified various hydrogen bonding motifs, including dimer formations and extended chains. scilit.commdpi.com The oxygen atom in the tetrahydrofuran ring could also act as a hydrogen bond acceptor. The specific nature of these interactions, such as bond distances and angles, would be key parameters obtained from an X-ray diffraction study. The analysis of these interactions is fundamental to understanding the supramolecular chemistry of the compound. mdpi.com

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods complement experimental data and can predict molecular characteristics that are difficult to measure.

Density Functional Theory (DFT) for Conformational Analysis and Stability

DFT calculations are widely used to explore the potential energy surface of a molecule to identify its stable conformers. ekb.egresearchgate.net For this compound, DFT could be employed to determine the relative energies of different conformations arising from the puckering of the tetrahydrofuran ring and rotation around the C-C and C-N bonds of the carbohydrazide side chain.

Such studies on related carbohydrazide derivatives have successfully predicted the most stable conformations in the gas phase and in solution. researchgate.net For example, calculations can distinguish between symmetric and asymmetric conformations and quantify their energy differences. researchgate.net The choice of the functional and basis set in the DFT calculations is crucial for obtaining accurate results. researchgate.net

Table 1: Representative Conformational Energy Data for a Generic Carbohydrazide Derivative

| Conformer | Relative Energy (kcal/mol) |

| Symmetric | 0.00 |

| Anti-trans | +1.5 |

| Gauche | +2.8 |

| Note: This table is illustrative and based on general findings for carbohydrazide derivatives. Specific values for this compound would require dedicated calculations. |

Theoretical Predictions of Reactivity and Spectroscopic Properties

DFT can also be used to predict the chemical reactivity of a molecule by analyzing its frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors. mdpi.com The distribution of electron density, for instance, can indicate the most likely sites for nucleophilic or electrophilic attack.

Furthermore, theoretical calculations can simulate various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By comparing calculated spectra with experimental data, a detailed assignment of the spectral features can be achieved, leading to a more complete understanding of the molecular structure and bonding. For example, DFT has been used to study the effect of solvents on the conformational stability and vibrational frequencies of furan derivatives. researchgate.net

Applications of Tetrahydrofuran 2 Carbohydrazide in Contemporary Chemical Research

Tetrahydrofuran-2-carbohydrazide as a Strategic Building Block in Organic Synthesis

The inherent reactivity of the carbohydrazide (B1668358) functional group, combined with the structural influence of the tetrahydrofuran (B95107) ring, makes this compound a prized component in the synthetic chemist's toolbox. Its utility spans the creation of intricate molecular architectures and the efficient generation of diverse compound libraries.

Facilitating the Construction of Complex Molecules and Scaffolds

The carbohydrazide moiety of this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular frameworks. Hydrazides are well-established precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and other functional materials. For instance, carbohydrazides can readily undergo condensation reactions with dicarbonyl compounds to form various heterocyclic systems.

Furthermore, the tetrahydrofuran ring itself is a key structural motif found in numerous natural products with interesting biological activities. The incorporation of this ring system through the use of this compound can impart desirable physicochemical properties to the target molecules. Research on related furan-2-carboxamides has demonstrated the successful use of the furan (B31954) core in creating diverse molecular collections with potential applications in inhibiting biofilm formation. chemicals.co.uk This highlights the potential of the analogous tetrahydrofuran scaffold in similar synthetic strategies.

The synthesis of various heterocyclic scaffolds often relies on the reactivity of the carbohydrazide group. For example, carbohydrazides can be key intermediates in the preparation of oxadiazoles (B1248032) and triazoles, which are known to exhibit a range of biological activities. The ability of the carbohydrazide to react with different electrophiles allows for the systematic construction of these and other complex heterocyclic systems.

Versatility in Diversifying Compound Libraries

In the quest for new drugs and materials, the ability to rapidly generate large and diverse collections of compounds is paramount. This compound provides a valuable scaffold for the diversification of compound libraries. Its functional group allows for the attachment of a wide array of different chemical entities, leading to a broad range of derivatives with varying structures and properties.

The concept of "scaffold-based" library design is a powerful strategy in medicinal chemistry. By starting with a common core, such as this compound, and introducing diversity at specific points, chemists can efficiently explore a vast chemical space. This approach has been successfully employed in the synthesis of piperazine-2-carboxamide (B1304950) libraries for lead discovery. nih.gov Similarly, the tetrahydrofuran moiety can be seen as a "privileged scaffold," a structural framework that is frequently found in biologically active compounds. youtube.com

The generation of functionalized tetrahydrofuran fragments from renewable carbohydrate sources for inclusion in fragment and lead generation libraries further underscores the value of this heterocyclic system in diversifying chemical collections for medicinal chemistry. rsc.org

Role in Medicinal Chemistry Scaffold Development (Non-Clinical Focus)

While this article maintains a non-clinical focus, the importance of this compound in the foundational stages of drug discovery research cannot be overlooked. Its structural attributes make it an attractive starting point for the design and synthesis of novel molecular frameworks with the potential for biological activity.

Design of Carbohydrazide-Based Frameworks for Bioactivity Potential

The carbohydrazide functional group is a known pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. A vast number of carbohydrazide derivatives have been synthesized and investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. chemrxiv.org

Table 1: Examples of Bioactive Scaffolds Derived from or Related to Tetrahydrofuran and Carbohydrazide Moieties

| Scaffold/Compound Class | Key Structural Features | Potential Biological Relevance (Non-Clinical) |

| Furan-2-carboxamides | Furan ring, amide linkage | Antibiofilm activity chemicals.co.uk |

| Piperazine-2-carboxamides | Piperazine ring, amide linkage | Lead discovery libraries nih.gov |

| Tetrahydrofuran-containing acetogenin (B2873293) analogues | Tetrahydrofuran ring, long alkyl chain | Anti-tumor activity chemicals.co.uk |

| General Carbohydrazide Derivatives | Carbohydrazide moiety | Antimicrobial, anticonvulsant, anti-inflammatory chemrxiv.org |

Contribution to the Synthesis of Compounds for Biological Evaluation

The true test of a novel molecular design lies in its synthesis and subsequent biological evaluation. This compound serves as a crucial starting material for the synthesis of a wide array of compounds that are destined for biological screening. The reactivity of the carbohydrazide group allows for its conversion into various derivatives, such as Schiff bases, which are also known to possess a broad spectrum of biological activities.

The synthesis of N-substituted derivatives of the structurally related tetrahydrofuran-2-ylmethylamine has been shown to yield compounds with antibacterial activity. rsc.org This provides a strong rationale for exploring the synthesis and biological evaluation of analogous derivatives of this compound. By systematically modifying the structure of the parent compound, researchers can probe the structure-activity relationships and identify key features that are essential for a desired biological effect.

Integration into Materials Science and Supramolecular Chemistry

The applications of this compound are not limited to the life sciences. Its unique structural and chemical properties also make it an intriguing candidate for the development of new materials and for the construction of complex supramolecular assemblies.

The tetrahydrofuran (THF) component itself is a widely used industrial solvent and a monomer in the production of polymers like poly(tetramethylene ether) glycol (PTMEG), which is a key component in the manufacture of elastomeric fibers such as Spandex. chemicals.co.uksolventis.net While the direct polymerization of this compound has not been extensively reported, its bifunctional nature—possessing both a reactive hydrazide group and a stable cyclic ether—suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

In the realm of supramolecular chemistry, the carbohydrazide moiety is known to participate in hydrogen bonding and can act as a ligand for the coordination of metal ions. This opens up the possibility of using this compound and its derivatives to construct well-defined, self-assembled architectures. The formation of crystal structures of metal complexes involving tetrahydrofuran illustrates the coordinating ability of the oxygen atom in the ring. nih.gov The combination of the coordinating potential of both the carbohydrazide group and the tetrahydrofuran oxygen could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

The ability of molecules to self-assemble into ordered structures is a cornerstone of supramolecular chemistry. The hydrogen bonding capabilities of the carbohydrazide group, coupled with the potential for other non-covalent interactions involving the tetrahydrofuran ring, could drive the formation of intricate supramolecular assemblies. While specific research on the supramolecular chemistry of this compound is still emerging, the principles of crystal engineering and the study of intermolecular interactions in related systems provide a strong foundation for future investigations in this exciting area.

Precursors for Polymeric Materials

The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers. The hydrazide group (-CONHNH₂) provides two nucleophilic nitrogen atoms, enabling it to participate in polycondensation reactions. This reactivity allows it to act as a monomer or a chain extender in the creation of polymers such as polyhydrazides and polyamides. The incorporation of the rigid tetrahydrofuran ring into the polymer backbone can impart specific thermal and mechanical properties, potentially enhancing stability and influencing chain conformation. While specific research on polymers derived solely from this compound is not extensively detailed, the general use of hydrazides in producing specialized polymers is well-established.

Development of Functional Materials (e.g., Fluorescent Aggregates)

Research into related carbohydrazide structures has revealed significant potential for developing advanced functional materials. Notably, derivatives of the unsaturated analogue, furan-2-carbohydrazide, have been shown to form nano-aggregates that exhibit aggregation-induced emission (AIE). rsc.orgnih.gov In this phenomenon, the molecule is non-fluorescent when dissolved in an organic solvent but becomes highly emissive upon aggregation in a mixed-solvent system, typically with the addition of water.

For instance, the Schiff base derivative, N'-((4′-ethyl-3-hydroxy-[1,1′-biphenyl]-4-yl)methylene)furan-2-carbohydrazide (C1), is non-emissive in pure tetrahydrofuran (THF) but produces a bright yellow-green fluorescence in a THF/water mixture. rsc.orgnih.gov This effect is attributed to the formation of granular-shaped nano-aggregates where intramolecular hydrogen bonding plays a crucial role. rsc.org The fluorescence quantum yield of these aggregates can be significantly enhanced compared to the solution state. nih.gov

These findings suggest a promising strategy for developing similar functional materials from this compound. By derivatizing the hydrazide group, it is plausible to create analogous AIE-active molecules where the saturated THF ring could offer different solubility and aggregation properties.

Table 1: Fluorescence Properties of Furan-2-Carbohydrazide Derivative (C1) Aggregates

| Property | Condition | Value |

| Solvent for Aggregation | THF/H₂O Mixture | 40/60 (v/v) |

| Emission Color | Under UV Lamp | Yellow-Green |

| Fluorescence Quantum Yield (Φ) | In pure THF | 0.022 |

| Fluorescence Quantum Yield (Φ) | In THF/H₂O (40/60, v/v) at 12h | 0.435 |

| Enhancement Factor | - | 19.86 times |

This table summarizes the aggregation-induced emission (AIE) characteristics of a derivative of furan-2-carbohydrazide, highlighting its potential as a functional material. Data sourced from nih.gov.

Design of Peptidomimetic and Carbohydrate-Derived Scaffolds

In drug discovery, peptidomimetics are crucial for developing therapeutic agents with improved stability and bioavailability compared to natural peptides. A key strategy in their design is to constrain the conformational flexibility of the peptide backbone to mimic a specific bioactive shape, such as a β-turn or an α-turn. beilstein-journals.org

The rigid, cyclic structure of the tetrahydrofuran ring in this compound makes it an excellent candidate for a peptidomimetic scaffold. beilstein-journals.org When incorporated into a peptide sequence, the THF ring can restrict the available bond rotation angles, effectively acting as a turn-inducer. Furthermore, as a cyclic ether, the tetrahydrofuran moiety can be considered a mimic of the ribose or deoxyribose sugars found in nucleosides, making it a valuable carbohydrate-derived scaffold. This dual character allows it to be used in designing molecules that can interact with biological targets that recognize either peptides or carbohydrates.

Catalytic Applications and Ligand Design

The structural features of this compound also lend themselves to applications in catalysis and coordination chemistry, particularly in the design of specialized ligands for metal complexes.

Exploration as Ligands in Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, heavily relies on the use of chiral ligands to control the stereochemical outcome of a reaction. Chiral tetrahydrofuran units are valuable structural motifs in many biologically active molecules, and methods for their enantioselective synthesis are of great interest. rsc.orgnsf.govnih.gov

This compound is an inherently chiral molecule. It possesses multiple potential coordination sites: the two nitrogen atoms of the hydrazide group and the oxygen atom of the THF ring. This combination of chirality and coordinating functionality makes it a promising, yet underexplored, candidate for a chiral ligand in asymmetric catalysis. By coordinating to a metal center, the chiral THF backbone could create a specific steric environment that directs an incoming substrate to react in a highly enantioselective manner.

Involvement in Coordination Chemistry

The ability of tetrahydrofuran to act as a ligand and coordinate to metal centers via its oxygen atom is well-documented in coordination chemistry. nih.govnih.gov For example, THF molecules have been observed to occupy coordination sites in copper(II) and vanadium(V) complexes. nih.govnih.gov

In this compound, this capability is combined with the strong coordinating power of the hydrazide group. Hydrazides are known to act as chelating ligands, binding to metal ions through both the carbonyl oxygen and the terminal amino nitrogen, or as bridging ligands connecting multiple metal centers. The presence of both the THF oxygen and the hydrazide group suggests that this compound could function as a versatile bidentate or even tridentate ligand, leading to the formation of novel coordination polymers and discrete metal-organic complexes with unique structural and electronic properties.

Applications in Proteomics Research

While detailed mechanistic studies are limited, this compound has been identified as a chemical tool for use in proteomics research. scbt.com Its utility in this field likely stems from the specific reactivity of the hydrazide functional group.

Hydrazides are well-known reagents for the covalent labeling of biomolecules through their reaction with carbonyl groups (aldehydes and ketones). A key application in proteomics is the study of glycoproteins. The carbohydrate (glycan) portions of these proteins can be selectively oxidized using a reagent like sodium periodate, which cleaves the bonds between adjacent diols in the sugar rings to generate aldehyde groups. A hydrazide-containing probe, such as this compound, can then be used to specifically react with these newly formed aldehydes. This reaction forms a stable covalent bond, effectively tagging the glycoprotein (B1211001) for subsequent detection, enrichment, or analysis by mass spectrometry. This "hydrazide chemistry" is a fundamental technique for glycoproteomic workflows.

Challenges and Emerging Research Directions for Tetrahydrofuran 2 Carbohydrazide

Development of Green and Sustainable Synthetic Methodologies

The current synthetic routes to more complex molecules using tetrahydrofuran-2-carbohydrazide, as documented in various patents, often rely on conventional chemical practices. For instance, the synthesis of heterocyclic modulators of lipid synthesis involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in chlorinated solvents such as dichloromethane. google.com While effective, these methods present opportunities for the development of greener and more sustainable alternatives.

Future research is anticipated to focus on several key areas to enhance the environmental footprint of processes involving this compound:

Solvent Selection: A shift from halogenated solvents to more benign alternatives is a primary objective. The exploration of bio-based solvents, ionic liquids, or even solvent-free reaction conditions could significantly reduce the environmental impact.

Catalysis: The development of catalytic methods to replace stoichiometric reagents would improve atom economy and reduce waste. This could include the use of biocatalysts, such as enzymes, or heterogeneous catalysts that can be easily recovered and recycled.

Energy Efficiency: Investigating microwave-assisted or flow chemistry processes could lead to reduced reaction times and lower energy consumption compared to traditional batch synthesis.

| Parameter | Conventional Method google.com | Potential Green Alternative |

| Solvent | Dichloromethane | Water, Ethanol, or solvent-free |

| Reagents | Stoichiometric EDCI/HOBt | Catalytic (e.g., enzyme, metal catalyst) |

| Energy | Conventional heating | Microwave irradiation, Flow chemistry |

Discovery of Novel Reactivity Patterns and Unexpected Transformations

The known reactivity of this compound is primarily centered on the nucleophilic character of the hydrazide group, which readily participates in reactions to form amides, hydrazones, and heterocycles like 1,2,4-triazoles. google.com However, the full reactive potential of this molecule remains largely untapped.

Emerging research is poised to uncover novel reactivity patterns. The interplay between the tetrahydrofuran (B95107) ring and the carbohydrazide (B1668358) functionality could lead to unexpected transformations under specific reaction conditions. For example, ring-opening reactions of the tetrahydrofuran moiety, triggered by transformations at the carbohydrazide group, could provide access to new linear structures with diverse functional groups. The exploration of reactions involving radical intermediates or photochemical activation could also unveil unprecedented chemical behavior.

Expansion into Underexplored Areas of Organic and Materials Chemistry

Currently, the application of this compound is predominantly in the synthesis of biologically active molecules for the pharmaceutical industry. google.comgoogleapis.com However, its unique structural features suggest significant potential in other domains of organic and materials chemistry.

Future research could focus on:

Polymer Chemistry: The difunctional nature of this compound makes it an interesting candidate for the synthesis of novel polymers. Polyamides or polyhydrazides incorporating the tetrahydrofuran unit could exhibit unique thermal and mechanical properties. While the related tetrahydro-3-furoic acid has been investigated for developing polymer precursors, similar studies on the 2-carbohydrazide derivative are lacking. pubcompare.ai

Coordination Chemistry: The carbohydrazide moiety can act as a chelating ligand for various metal ions. The resulting metal complexes could have interesting catalytic or material properties, with potential applications in areas such as asymmetric catalysis or as components of metal-organic frameworks (MOFs).

Supramolecular Chemistry: The hydrogen bonding capabilities of the carbohydrazide group could be exploited in the design of self-assembling systems, leading to the formation of gels, liquid crystals, or other complex supramolecular architectures.

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

To date, the exploration of this compound's reactivity and applications has been largely empirical. The application of advanced computational chemistry and predictive modeling presents a significant opportunity to accelerate research in this area.

Future directions in this domain include:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule, predict its reactivity in different chemical environments, and elucidate the mechanisms of known and potential transformations.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational preferences of the tetrahydrofuran ring and how they influence the molecule's interactions with other chemical species, which is particularly relevant for its use in designing enzyme inhibitors. kcl.ac.uk

QSAR Modeling: For its application in drug discovery, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, guiding the synthesis of more potent and selective compounds.

Integration with Automated Synthesis and High-Throughput Screening Techniques

The use of this compound in the construction of compound libraries for drug discovery highlights its compatibility with modern, high-throughput approaches. kcl.ac.uk The integration of this building block with automated synthesis platforms and high-throughput screening (HTS) techniques is a key area for future development.

A notable example is its use in the generation of a hydrazone dynamic combinatorial library to identify mimics of pyrophosphate and sugar moieties for the development of galactosyltransferase inhibitors. kcl.ac.uk This approach allows for the rapid screening of multiple derivatives to identify promising lead compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetrahydrofuran-2-carbohydrazide, and how can reaction yields be improved?

- The compound is typically synthesized via hydrazide formation from tetrahydrofuran-2-carboxylic acid derivatives. Key parameters include stoichiometric control of hydrazine, reaction temperature (room temperature to 60°C), and solvent selection (e.g., ethanol or tetrahydrofuran). Yield optimization may involve monitoring reaction progress via TLC or HPLC and adjusting pH to stabilize intermediates. Solubility data (3.26e+04 mg/L in water at 25°C) can guide solvent choices for purification.

Q. How should researchers purify this compound to minimize impurities?

- Purification methods include recrystallization (using water or ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Due to its liquid state at room temperature , fractional distillation under reduced pressure (predicted boiling point: 336.73°C ) may be suitable. Validate purity via melting point analysis (predicted 98.47°C ) and spectroscopic techniques (e.g., NMR, FTIR).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the hydrazide moiety (NH-NH2 protons at δ 6.5–8.0 ppm) and tetrahydrofuran ring protons (δ 1.5–4.0 ppm).

- FTIR : Look for carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.

- Mass spectrometry : Molecular ion peak at m/z ~144 (C5H10N2O2). Predicted refractive index (n20D 1.51) can corroborate structural assignments.

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing influence the stability of this compound derivatives?

- X-ray crystallography studies of related carbohydrazides reveal intramolecular O–H⋯N(imine) hydrogen bonds, which stabilize planar conformations . Disordered furyl rings (e.g., syn/anti carbonyl orientations) may affect reactivity. Computational modeling (DFT) can predict preferred conformations, while XRD validates packing motifs (e.g., supramolecular layers via O–H⋯O interactions ).

Q. What mechanistic insights exist for this compound’s role in pharmacological applications?

- Derivatives like alfuzosin and cilazapril suggest potential as enzyme inhibitors or receptor ligands. Methodologically, assess binding affinity via molecular docking (PDB structures) or in vitro assays (e.g., ACE inhibition for hypertension studies). Monitor metabolic stability using liver microsomes and HPLC-MS to identify degradation pathways.

Q. How can researchers resolve discrepancies in predicted vs. experimental physicochemical properties?

- Predicted density (1.22 g/mL) and refractive index may vary due to solvent interactions or isomerism. Validate via experimental measurements (e.g., pycnometry for density) and cross-reference with crystallographic data . For solubility, conduct phase diagrams in mixed solvents to identify co-solvents enhancing aqueous stability.

Q. What safety considerations are critical when handling this compound in biological studies?

- While tetrahydrofuran itself is classified with a permissible daily exposure (PDE) of 7.2 mg/day , the carbohydrazide derivative’s toxicity profile requires evaluation via Ames tests (mutagenicity) and acute toxicity assays (rodent models). Residual solvent analysis (ICH guidelines ) is essential for formulations.

Data Contradictions and Validation

Q. How should researchers address conflicting data on the compound’s thermal stability?

- Predicted boiling points (336.73°C) may not account for decomposition. Use thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) to detect phase transitions. Compare with structurally similar compounds (e.g., furan-2-carbohydrazides ).

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Chiral HPLC or enzymatic resolution can separate enantiomers. Asymmetric synthesis routes (e.g., chiral catalysts) may improve stereoselectivity. Monitor enantiomeric excess via polarimetry or chiral stationary phase GC/MS.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.